1-(1-Cyclopentanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione
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Overview
Description
1-(1-Cyclopentanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure combining a cyclopentanecarbonyl group, a piperidine ring, and an imidazolidine-2,4-dione moiety, making it an interesting subject for chemical research and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopentanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, which is then acylated with cyclopentanecarbonyl chloride. The resulting intermediate is subsequently reacted with cyclopropyl isocyanate to form the imidazolidine-2,4-dione ring.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cyclopentanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the imidazolidine-2,4-dione moiety, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in modulating specific biological pathways.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Cyclopentanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
- **1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone
- 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide
Comparison: Compared to similar compounds, 1-(1-Cyclopentanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. Its cyclopropyl and imidazolidine-2,4-dione moieties, in particular, might offer unique interactions with biological targets, potentially leading to novel therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[1-(cyclopentanecarbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c21-15-11-19(17(23)20(15)14-5-6-14)13-7-9-18(10-8-13)16(22)12-3-1-2-4-12/h12-14H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUDHXLHRFMSCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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